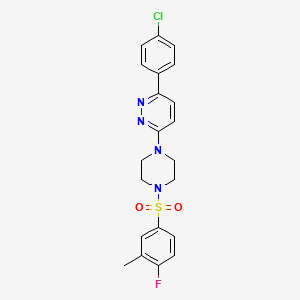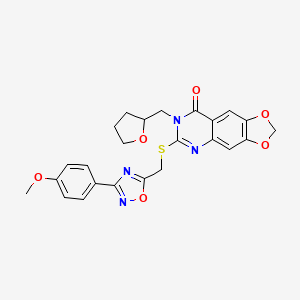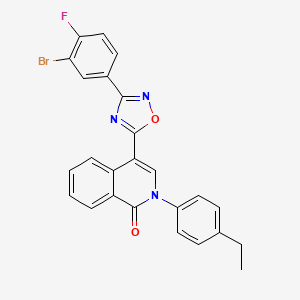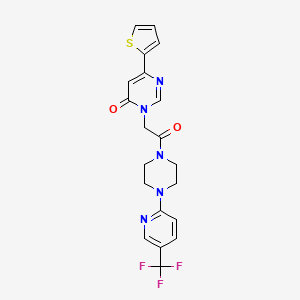
3-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
One study explored piperazinyl oxazolidinone antibacterial agents containing heteroaromatic rings, noting their efficacy against gram-positive organisms including methicillin-resistant Staphylococcus aureus and certain anaerobic organisms. The research emphasized structural variations to enhance antibacterial properties, identifying compounds with significant in vivo potency (J. Tucker et al., 1998).
Antihypertensive Agents
Another study reported on new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents, highlighting the synthesis of compounds bearing morpholine, piperidine, or piperazine moieties. Selected compounds demonstrated promising in vitro and in vivo antihypertensive activity, suggesting their utility in hypertension management (S. M. Bayomi et al., 1999).
Anti-Inflammatory and Analgesic Agents
Research on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-1/COX-2 inhibition, with several exhibiting high inhibitory activity and potential as analgesic and anti-inflammatory agents (A. Abu‐Hashem et al., 2020).
Antineoplastic Tyrosine Kinase Inhibitor
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor for treating chronic myelogenous leukemia (CML), was studied for its metabolism in CML patients. The research identified main metabolic pathways, providing insights into the drug's pharmacokinetics and suggesting implications for its therapeutic application (Aishen Gong et al., 2010).
Novel Insecticides
A study on novel insecticides based on serotonergic ligand derivatives showed potential against armyworm, exploring the use of PAPP as a lead compound. This research opens avenues for developing insecticides with novel modes of action, contributing to agricultural pest management (M. Cai et al., 2010).
Anticonvulsant Drugs
Investigations into the structural and electronic properties of anticonvulsant drugs substituted with tertiary-amino groups in pyridazines, triazines, and pyrimidines provided insights into their pharmacological behavior. The research emphasized the importance of crystal structures and molecular orbital calculations in understanding drug action mechanisms (G. Georges et al., 1989).
Propiedades
IUPAC Name |
3-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-6-thiophen-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)14-3-4-17(24-11-14)26-5-7-27(8-6-26)19(30)12-28-13-25-15(10-18(28)29)16-2-1-9-31-16/h1-4,9-11,13H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBUQHDVURSGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

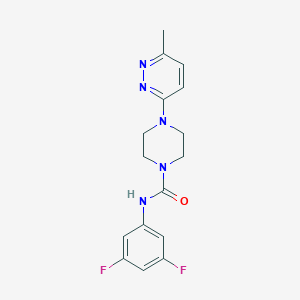
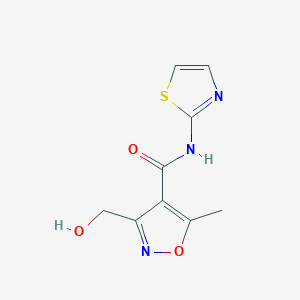
![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)


![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)


![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)


